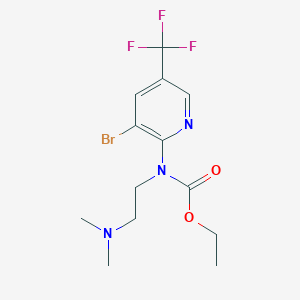

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-(2-dimethylamino-ethyl)-carbamic acid ethyl ester

Descripción general

Descripción

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-(2-dimethylamino-ethyl)-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C13H17BrF3N3O2 and its molecular weight is 384.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-(2-dimethylamino-ethyl)-carbamic acid ethyl ester, also known by its CAS number 1311279-77-2, is a complex organic compound notable for its unique structural features, including a pyridine ring with trifluoromethyl and bromo substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C₁₃H₁₇BrF₃N₃O₂

- Molecular Weight : 384.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves binding to specific receptors or enzymes, potentially leading to alterations in their activity. Key interactions include:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Van der Waals Forces : Contributes to the stability of the ligand-receptor complex.

- Covalent Interactions : May modify the function of target proteins through irreversible binding.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, acting as pharmacophores in drug design. The following sections detail specific biological activities and research findings related to this compound.

Pharmacological Profiles

- Antidepressant Activity : Similar compounds have shown potential as multitarget agents affecting serotonin receptors, which may suggest a similar profile for this compound.

- Inhibition of Enzymatic Activity : Studies indicate that derivatives of pyridine can inhibit various enzymes, potentially positioning this compound as an enzyme inhibitor.

Case Study 1: Antidepressant Potential

A study examining structurally related compounds highlighted their ability to modulate serotonin transporter activity and receptor interactions. This suggests that this compound may similarly influence serotonin pathways, potentially offering therapeutic effects in mood disorders.

Case Study 2: Enzyme Inhibition

Research on related pyridine derivatives has demonstrated their capacity to inhibit protein tyrosine kinases, which are crucial in various signaling pathways involved in cancer. This raises the possibility that our compound may exhibit similar inhibitory effects on kinases or other critical enzymes.

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Compounds with trifluoromethyl groups are often significant in drug design due to their ability to modify biological activity. The following applications are notable:

- Pharmacological Studies : Investigations into how this compound interacts with various biological targets, such as enzymes or receptors, can reveal its therapeutic potential. Preliminary studies suggest it may act as a pharmacophore in drug design, leading to the development of new therapeutics.

- Synthesis of Derivatives : This compound can serve as a building block for synthesizing more complex molecules with desired biological activities. Its unique structure allows for modifications that can enhance efficacy or reduce side effects .

Organic Synthesis

In organic chemistry, the compound can be utilized as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and halogenation, makes it valuable in creating diverse chemical entities .

Materials Science

The structural characteristics of this compound suggest potential applications in materials science:

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Moiety

The carbamate ester group undergoes hydrolysis under acidic or basic conditions, yielding secondary amines and carbonic acid derivatives.

Notable Findings :

-

Carbamate stability is pH-dependent, with optimal stability near neutral conditions .

-

Hydrolysis kinetics correlate with steric hindrance and electronic effects of substituents .

Substitution Reactions at the Bromine Site

The bromine atom at the 3-position of the pyridine ring is reactive in cross-coupling and nucleophilic substitution reactions.

Table 1: Substitution Reactions

Key Insights :

-

Electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the pyridine ring, facilitating metal-catalyzed couplings .

-

Steric hindrance from the dimethylaminoethyl group may reduce reaction rates in bulky nucleophile systems .

Functionalization of the Dimethylaminoethyl Group

The tertiary amine in the dimethylaminoethyl chain participates in alkylation and oxidation reactions.

Table 2: Amine Reactivity

Mechanistic Notes :

-

Quaternization proceeds via SN2 alkylation, favored in polar aprotic solvents .

-

Oxidation to amine oxides enhances water solubility, useful in pharmaceutical formulations .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of related bromopyridine carbamates shows decomposition temperatures >200°C . Photodegradation studies indicate moderate UV stability, requiring protective storage .

Synthetic Routes and Precursors

The compound is likely synthesized via carbamate formation from a pyridinylamine intermediate:

Step 1 : React 3-bromo-5-trifluoromethylpyridin-2-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Step 2 : Alkylate the resulting carbamate with 2-chloro-N,N-dimethylethylamine .

Table 3: Optimized Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane or THF | Maximizes solubility of intermediates |

| Temperature | 0–25°C | Minimizes side reactions (e.g., hydrolysis) |

| Base | Triethylamine | Efficient HCl scavenger |

Propiedades

IUPAC Name |

ethyl N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrF3N3O2/c1-4-22-12(21)20(6-5-19(2)3)11-10(14)7-9(8-18-11)13(15,16)17/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMWLKYKGSEACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCN(C)C)C1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.